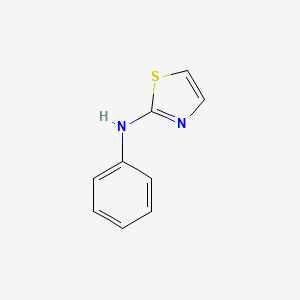

N-Phenyl-2-aminothiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-phenyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2S/c1-2-4-8(5-3-1)11-9-10-6-7-12-9/h1-7H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGVGQYZRJXSMGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40902615 | |

| Record name | NoName_3153 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40902615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical properties of N-Phenyl-2-aminothiazole

An In-Depth Technical Guide to the Physicochemical Properties of N-Phenyl-2-aminothiazole

Prepared by: Gemini, Senior Application Scientist

Abstract

This compound is a heterocyclic compound built upon the 2-aminothiazole scaffold, a structure of profound importance in medicinal chemistry. This scaffold is a cornerstone in numerous clinically approved drugs and serves as a versatile template in drug discovery for targeting a wide array of biological entities.[1][2][3] The addition of an N-phenyl group significantly modulates the molecule's physicochemical and pharmacological profile, making a thorough understanding of these properties essential for researchers, scientists, and drug development professionals. This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound, details common synthetic and analytical methodologies, and contextualizes this data within the broader landscape of drug development. By synthesizing technical data with field-proven insights, this document serves as an authoritative resource for professionals working with this valuable chemical entity.

The this compound Scaffold: A Medicinal Chemistry Perspective

The 2-Aminothiazole Core: A Privileged Structure

The 2-aminothiazole ring is recognized as a "privileged scaffold" due to its ability to interact with a multitude of biological targets, leading to a broad spectrum of pharmacological activities.[4][5] Derivatives have been extensively explored and developed as anticancer, anti-inflammatory, antibacterial, antifungal, and antiviral agents.[1][6][7] Its prevalence in marketed drugs, such as the kinase inhibitor Dasatinib and the PI3Kα inhibitor Alpelisib, underscores its therapeutic relevance and validates its utility as a foundational structure in modern drug design.[1][3] The thiazole ring's heteroatoms can participate in hydrogen bonding, while the entire structure can engage in various non-covalent interactions, contributing to its versatile binding capabilities.

Significance of N-Phenyl Substitution

The strategic placement of a phenyl group on the exocyclic amine of the 2-aminothiazole core is a common and effective tactic in medicinal chemistry. This substitution directly influences several key molecular attributes:

-

Lipophilicity: The phenyl group increases the molecule's lipophilicity, which can enhance membrane permeability and alter its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Steric Profile: It introduces steric bulk, which can be leveraged to achieve selective binding to a target protein by orienting the molecule within a binding pocket and preventing interactions with off-targets.

-

Electronic Properties: The aromatic ring can engage in π-π stacking and other hydrophobic interactions, offering additional anchor points within a receptor's active site.

A Critical Note on Isomerism and Assay Promiscuity

It is crucial to distinguish this compound (CAS: 33142-18-6) from its common isomer, 2-Amino-4-phenylthiazole (CAS: 2010-06-2). While structurally similar, their distinct connectivity leads to different physicochemical properties and biological activities. Furthermore, researchers must be aware that the 2-aminothiazole scaffold, in general, has been identified as a potential "frequent hitter" in high-throughput screening (HTS) campaigns.[8] These "promiscuous" compounds can show activity in numerous biophysical assays against diverse targets, often through non-specific mechanisms, making them challenging starting points for fragment-based drug discovery.[8] Careful validation and counterscreening are therefore essential when working with this class of molecules.

Core Physicochemical Properties

A precise understanding of a compound's physicochemical properties is the bedrock of rational drug design, guiding formulation development, and predicting its in vivo behavior.

Identity and Molecular Structure

The fundamental identifiers and structural representations for this compound are summarized below.

| Identifier | Value | Source(s) |

| CAS Number | 33142-18-6 | [9][10] |

| Molecular Formula | C₉H₈N₂S | [9][10][11] |

| Molecular Weight | 176.24 g/mol | [9][11][12] |

| IUPAC Name | N-phenyl-1,3-thiazol-2-amine | [12] |

| Canonical SMILES | C1=CC=C(C=C1)NC2=NC=CS2 | [11][] |

| InChI Key | OGVGQYZRJXSMGC-UHFFFAOYSA-N | [10][11] |

Summary of Physicochemical Data

The following table consolidates key computed and experimental physicochemical data, which are critical for predictive modeling and experimental design.

| Property | Value | Source(s) |

| Boiling Point | 297.7 °C | [9][10] |

| Flash Point | 133.9 °C | [9][10] |

| Density | 1.275 g/cm³ | [9][10] |

| XLogP3 (Lipophilicity) | 2.8 | [9][12] |

| Topological Polar Surface Area (TPSA) | 53.2 Ų | [9][12] |

| Hydrogen Bond Donor Count | 1 | [9] |

| Hydrogen Bond Acceptor Count | 3 | [9] |

| Rotatable Bond Count | 2 | [9] |

| Refractive Index | 1.678 | [9][10] |

Analysis of Key Parameters for Drug Development

-

Lipophilicity (XLogP3): With a value of 2.8, this compound exhibits moderate lipophilicity.[9][12] This places it in a favorable range for balancing aqueous solubility with the ability to permeate biological membranes, a key consideration for oral bioavailability. However, further substitution can easily push derivatives into a range where poor solubility becomes a significant challenge.

-

Polarity (TPSA): The TPSA of 53.2 Ų is a strong predictor of passive molecular transport across cell membranes.[9][12] Molecules with a TPSA ≤ 140 Ų are generally considered to have a higher probability of good oral bioavailability. This value suggests that this compound itself is well-positioned to be cell-permeable.

-

Molecular Flexibility: The presence of two rotatable bonds allows for conformational flexibility, enabling the molecule to adapt its shape to fit optimally within a target's binding site.[9] This flexibility is an asset during the initial stages of lead discovery but may need to be constrained in later optimization phases to improve potency and reduce entropic penalties upon binding.

Spectroscopic and Structural Characterization

Unambiguous structural confirmation and purity assessment are non-negotiable in drug development. The following spectroscopic techniques are standard for characterizing this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure. For this compound, the expected signals are:

-

¹H NMR:

-

Aromatic Protons: A series of multiplets between δ 7.0-7.8 ppm corresponding to the protons on the phenyl ring.

-

Thiazole Protons: Two doublets in the region of δ 6.5-7.5 ppm, characteristic of the protons on the thiazole ring.

-

Amine Proton (N-H): A broad singlet that can appear over a wide chemical shift range, typically δ 8.5-9.5 ppm, and is exchangeable with D₂O.

-

-

¹³C NMR:

-

Aromatic Carbons: Signals between δ 120-145 ppm for the phenyl ring carbons.

-

Thiazole Carbons: Signals typically appear with the C=N carbon around δ 168-170 ppm and the other ring carbons between δ 105-140 ppm.

-

-

Sample Weighing: Accurately weigh 5-10 mg of the this compound sample.

-

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial. DMSO-d₆ is often preferred as it can help in observing the N-H proton signal more reliably.

-

Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Analysis: Cap the NMR tube and insert it into the NMR spectrometer. Acquire ¹H, ¹³C, and other necessary 2D spectra (e.g., COSY, HSQC) to confirm the structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

-

N-H Stretch: A sharp to moderately broad peak around 3250-3400 cm⁻¹.

-

Aromatic C-H Stretch: Peaks typically appear just above 3000 cm⁻¹.

-

C=N Stretch: A strong absorption in the 1620-1650 cm⁻¹ region, characteristic of the thiazole ring.

-

C=C Aromatic Stretch: Multiple sharp peaks between 1450-1600 cm⁻¹.

-

C-S Stretch: Weaker absorptions found in the fingerprint region, typically around 600-800 cm⁻¹.

-

Sample Preparation: Grind a small amount (~1-2 mg) of the compound with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet-pressing die. Apply pressure (typically 7-10 tons) using a hydraulic press to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of the molecule. High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition. The monoisotopic mass of C₉H₈N₂S is 176.0408 Da.[9][12] Analysis by HRMS should yield a measured mass within 5 ppm of this theoretical value.

Synthesis and Analytical Methodologies

Robust synthetic routes and reliable analytical methods are crucial for producing and evaluating this compound derivatives.

Common Synthetic Pathways: The Hantzsch Synthesis

The Hantzsch thiazole synthesis is the most classical and widely used method for constructing the 2-aminothiazole core.[2][14][15] The general approach involves the cyclocondensation reaction between an α-haloketone and a thiourea derivative. For this compound, this would typically involve the reaction of an appropriate α-halocarbonyl compound with N-phenylthiourea.

Sources

- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. echemi.com [echemi.com]

- 10. echemi.com [echemi.com]

- 11. Page loading... [wap.guidechem.com]

- 12. This compound | C9H8N2S | CID 12348626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. derpharmachemica.com [derpharmachemica.com]

- 15. 2-Aminothiazole - Wikipedia [en.wikipedia.org]

Spectroscopic Data of N-Phenyl-2-aminothiazole: An In-depth Technical Guide

Introduction

N-Phenyl-2-aminothiazole is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of the versatile 2-aminothiazole scaffold, it serves as a crucial building block for the synthesis of a wide array of biologically active molecules.[1] The structural elucidation and confirmation of this compound, and its derivatives, are paramount for ensuring the integrity of research and the quality of pharmaceutical development. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for this purpose.

This technical guide provides a comprehensive overview of the spectroscopic data for this compound. It is designed for researchers, scientists, and drug development professionals, offering not only the spectral data but also the underlying principles of data acquisition and interpretation. This document emphasizes the causality behind experimental choices and provides detailed protocols to ensure the reproducibility and validation of results.

Molecular Structure of this compound

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound consists of a thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, with a phenyl group attached to the amino group at the 2-position.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are crucial for the structural confirmation of this compound.

Experimental Protocol: NMR Analysis

The following protocol outlines the steps for acquiring high-quality NMR spectra of this compound. The choice of a deuterated solvent is critical; Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a suitable choice for 2-aminothiazole derivatives due to its ability to dissolve a wide range of organic compounds.[2]

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the solid this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

-

Instrument Setup:

-

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

Lock the spectrometer to the deuterium signal of the solvent.

-

Shim the magnetic field to achieve a high level of homogeneity, which is essential for sharp, well-resolved peaks.

-

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum. A sufficient number of scans (typically 8-16) should be averaged to obtain a good signal-to-noise ratio.

-

Process the data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (typically 1024 or more) will be required.

-

Proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.

-

Process the data similarly to the ¹H NMR spectrum.

-

Data Interpretation

The following tables summarize the expected chemical shifts for this compound based on data from structurally similar compounds.[3][4]

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.6 | Singlet | 1H | N-H (amino) |

| ~7.6 | Doublet | 1H | Thiazole-H |

| ~7.5 | Multiplet | 2H | Phenyl-H (ortho) |

| ~7.3 | Multiplet | 2H | Phenyl-H (meta) |

| ~7.1 | Multiplet | 1H | Phenyl-H (para) |

| ~6.9 | Doublet | 1H | Thiazole-H |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~169 | C2 (Thiazole, C-N) |

| ~153 | C4 (Thiazole) |

| ~140 | Phenyl (quaternary) |

| ~129 | Phenyl-CH |

| ~122 | Phenyl-CH |

| ~118 | Phenyl-CH |

| ~111 | C5 (Thiazole) |

The chemical shifts of the thiazole protons are influenced by the electronegativity of the adjacent sulfur and nitrogen atoms. The phenyl group protons will exhibit a characteristic splitting pattern depending on their position relative to the amino group. The N-H proton is expected to be a broad singlet, and its chemical shift can be concentration-dependent.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Analysis

For a solid sample like this compound, several preparation methods are available. The KBr pellet technique is a common and effective choice.[2]

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry a small amount (1-2 mg) of the this compound sample and approximately 100-200 mg of spectroscopic grade potassium bromide (KBr).

-

Grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample compartment to subtract any atmospheric interference.

-

Data Interpretation

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

Table 3: Predicted IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3220 | N-H Stretch | Secondary Amine |

| ~3030 | C-H Stretch | Aromatic |

| ~1570 | C=C Stretch | Aromatic Ring |

| ~1475 | C=N Stretch | Thiazole Ring |

| ~1160 | C-S Stretch | Thiazole Ring |

| ~820 | C-N Stretch | Aryl Amine |

The N-H stretching vibration is a key indicator of the amino group. The aromatic C-H and C=C stretching bands confirm the presence of the phenyl ring. The C=N and C-S stretching vibrations are characteristic of the thiazole ring.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and separates the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation patterns.

Experimental Protocol: Mass Spectrometry Analysis

Electron Impact (EI) ionization is a common method for the analysis of relatively small, volatile organic molecules like this compound.

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

The sample is vaporized in the ion source under high vacuum.

-

-

Ionization:

-

The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

This results in the ejection of an electron from the molecule, forming a radical cation (the molecular ion, M⁺•).

-

-

Mass Analysis and Detection:

-

The ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their m/z ratio.

-

The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

-

Data Interpretation

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight (176.24 g/mol ).[5] The fragmentation pattern provides valuable structural information.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Proposed Fragment |

| 176 | [M]⁺• (Molecular Ion) |

| 134 | [M - C₂H₂N]⁺ |

| 108 | [C₆H₅N]⁺ |

| 77 | [C₆H₅]⁺ |

A plausible fragmentation pathway is initiated by the cleavage of the thiazole ring.

Conclusion

The spectroscopic characterization of this compound through NMR, IR, and Mass Spectrometry provides a robust and comprehensive method for its structural confirmation and purity assessment. This guide has detailed the experimental protocols and the interpretation of the spectral data, offering a valuable resource for researchers in the field. The synergistic use of these techniques allows for an unambiguous identification of this important heterocyclic compound, which is a critical step in the advancement of medicinal chemistry and drug discovery.

References

-

Himaja, M., Kishore Raju, V., & Ranjitha, J. (2010). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry, 22(4), 2909-2913. [Link]

-

Royal Society of Chemistry. (2017). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. RSC Advances. [Link]

-

National Center for Biotechnology Information. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules. [Link]

-

ResearchGate. (n.d.). Synthesis and biological significance of 2-amino-4-phenyl-1,3-thiazole derivatives. Retrieved from [Link]

-

International Journal of Science and Research (IJSR). (2022). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. International Journal of Science and Research (IJSR). [Link]

-

University of Colorado Boulder. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

-

The University of Queensland. (n.d.). and ortho-aminophenyl benzothiazoles using NMR and DFT calculations. UQ eSpace. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Amino-4-phenylthiazole - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectrum of 2-Amino 4-(4-Chloro-phenyl)thiazole ligand. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2016). Synthesis, characterization, dyeing performance and fastness properties of 2-amino 4-phenyl thiazole based bisazo disperse dyes having different tertiary amine as a coupling component. Journal of Chemical and Pharmaceutical Research, 8(4), 586-593. [Link]

-

SpectraBase. (n.d.). 2-Amino-4-phenylthiazole - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Amino-4-phenylthiazole. PubChem. Retrieved from [Link]

-

MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. [Link]

-

Taylor & Francis Online. (n.d.). FAR IR SPECTRA AND STRUCTURES OF Zn(II) COMPLEXES OF 2-AMINOTHIAZOLES. Journal of Coordination Chemistry. [Link]

-

MDPI. (2020). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules. [Link]

-

Chemical Synthesis Database. (n.d.). N-phenyl-1,3,4-thiadiazol-2-amine. Retrieved from [Link]

-

ResearchGate. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Retrieved from [Link]

-

NIST. (n.d.). 2-Thiazolamine, 4-phenyl-. NIST WebBook. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Crystal Structure Analysis of N-Phenyl-2-aminothiazole: From Synthesis to Supramolecular Architecture

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Crystalline Architecture in Drug Development

The three-dimensional arrangement of molecules in a solid-state material, its crystal structure, is a critical determinant of its physicochemical properties. For an active pharmaceutical ingredient (API), properties such as solubility, dissolution rate, stability, and bioavailability are intrinsically linked to its crystalline form. A thorough understanding of the crystal structure of a drug candidate like N-Phenyl-2-aminothiazole, a heterocyclic amine with potential pharmacological applications, is therefore not merely an academic exercise but a cornerstone of rational drug design and development. This guide will delineate the process of elucidating this crucial structural information.

Synthesis and Crystallization: The Genesis of a Single Crystal

The journey to a crystal structure begins with the synthesis of the compound and the subsequent growth of high-quality single crystals.

Synthesis of this compound

This compound can be synthesized via a well-established route for 2-aminothiazole derivatives, typically involving the condensation of a thiourea derivative with an α-haloketone. A plausible synthetic route is the reaction of phenylthiourea with 2-chloroacetaldehyde.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve phenylthiourea (1 equivalent) in ethanol.

-

Addition of Reagent: To this solution, add 2-chloroacetaldehyde (1.1 equivalents) dropwise at room temperature with constant stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize with a saturated solution of sodium bicarbonate. The product will precipitate out of the solution.

-

Purification: Filter the crude product and wash with cold water. Recrystallize the solid from a suitable solvent system, such as ethanol/water, to obtain pure this compound.

Crystallization: The Art of Molecular Order

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The goal is to grow well-formed crystals, typically 0.1-0.3 mm in each dimension, free from defects.

Experimental Protocol: Single Crystal Growth

Several methods can be employed to grow single crystals of this compound:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, acetone, or ethyl acetate) is left undisturbed in a loosely covered vial. The slow evaporation of the solvent increases the concentration, leading to crystal formation.

-

Solvent Diffusion: A solution of the compound is placed in a vial, and a less-soluble "anti-solvent" is carefully layered on top. Diffusion of the anti-solvent into the solution reduces the solubility of the compound, promoting crystallization.

-

Vapor Diffusion: A small vial containing a concentrated solution of the compound is placed inside a larger, sealed container with a reservoir of a more volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the solution, inducing crystallization.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Framework

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

The SC-XRD Workflow

The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.

The N-Phenyl-2-aminothiazole Scaffold: A Comprehensive Technical Guide to its Biological Activity

Abstract

The N-Phenyl-2-aminothiazole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its wide spectrum of biological activities. This technical guide provides an in-depth exploration of the multifaceted pharmacological profile of this scaffold, intended for researchers, scientists, and drug development professionals. We will delve into its prominent anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties, elucidating the underlying mechanisms of action and structure-activity relationships. This guide further provides detailed, field-proven experimental protocols for the evaluation of these biological activities, supported by visualizations of key signaling pathways and experimental workflows. All data and claims are substantiated by authoritative references to ensure scientific integrity.

Introduction: The Versatility of the this compound Core

The 2-aminothiazole ring is a fundamental building block in numerous clinically relevant molecules. The introduction of a phenyl group at the 2-amino position gives rise to the this compound scaffold, a modification that significantly influences the molecule's physicochemical properties and biological target interactions. This core structure is present in a variety of approved drugs and clinical candidates, underscoring its therapeutic potential.[1][2][3] The versatility of this scaffold stems from the facile functionalization of both the thiazole and phenyl rings, allowing for the fine-tuning of its pharmacological profile to achieve desired potency and selectivity.

The most common synthetic route to the 2-aminothiazole core is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea derivative.[2] This robust and versatile method allows for the introduction of a wide range of substituents on the thiazole ring.

Anticancer Activity: A Multi-pronged Attack on Malignancy

The this compound scaffold has demonstrated significant potential in the development of novel anticancer agents, exhibiting activity against a wide range of human cancer cell lines, including those of the breast, lung, colon, and leukemia.[1][2][3] The anticancer efficacy of these derivatives is often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and metastasis.

Mechanisms of Anticancer Action

2.1.1. Kinase Inhibition: A predominant mechanism of action for many this compound derivatives is the inhibition of various protein kinases that are often dysregulated in cancer. These compounds can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. Notable kinase targets include:

-

Cyclin-Dependent Kinases (CDKs): Derivatives of this scaffold have been identified as potent inhibitors of CDKs, such as CDK2/cyclin E, leading to cell cycle arrest and apoptosis.[1]

-

Src and Abl Kinases: The clinically approved drug Dasatinib, which contains a 2-aminothiazole core, is a potent inhibitor of Src and Abl kinases.[2]

-

c-Met and ALK: this compound derivatives have been shown to inhibit the activity of c-Met and Anaplastic Lymphoma Kinase (ALK), both of which are receptor tyrosine kinases implicated in various cancers.

2.1.2. Tubulin Polymerization Inhibition: Several this compound derivatives have been identified as inhibitors of tubulin polymerization.[1] By binding to the colchicine binding site on β-tubulin, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. This dual mechanism of inducing cell cycle arrest and acting as a vascular disrupting agent makes these compounds particularly promising.[1]

Quantitative Anticancer Activity

The anticancer activity of this compound derivatives is typically evaluated using in vitro cytotoxicity assays, such as the MTT assay. The results are often expressed as the half-maximal inhibitory concentration (IC50).

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 1 | HT29 (Colon) | 2.01 | [2] |

| Compound 2 | A549 (Lung) | 4-8 | [2] |

| Compound 3 | HeLa (Cervical) | 0.001 (mmol/L) | [2] |

| Compound 4c | SKNMC (Neuroblastoma) | 10.8 | [4] |

| Compound 4d | Hep-G2 (Hepatocarcinoma) | 11.6 | [4] |

| Derivative 61a | A375P (Melanoma) | 0.5 | [5] |

| Derivative 88 | HS 578T (Breast) | 0.8 | [1][5] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound derivative (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

96-well flat-bottom sterile culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the this compound derivative in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The this compound scaffold has emerged as a promising framework for the development of novel antimicrobial agents with activity against a range of bacteria and fungi.[5][6][7][8] These compounds offer a potential avenue to address the growing challenge of antimicrobial resistance.

Spectrum of Antimicrobial Activity

Derivatives of this scaffold have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal species. Specific pathogens that have shown susceptibility include:

-

Gram-positive bacteria: Staphylococcus aureus (including MRSA), Bacillus subtilis.[8][9]

-

Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa.[5]

-

Fungi: Aspergillus niger, Candida albicans.[9]

Quantitative Antimicrobial Activity

The antimicrobial potency of this compound derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound 3a | MRSA | Comparable to linezolid | [8] |

| Compound 3b | VRE | Potent activity | [8] |

| Compound 3e | S. pneumoniae | Potent activity | [8] |

| Derivative 117 (R1=4-Cl) | C. perfringens | 0.039 | [1][5] |

| Derivative 117 (R1=H) | A. tumefaciens | 0.078 | [1][5] |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes the determination of the MIC of this compound derivatives against bacterial strains.

Materials:

-

Bacterial strain of interest

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

This compound derivative (dissolved in DMSO)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Positive control antibiotic (e.g., ciprofloxacin)

-

Incubator

Procedure:

-

Compound Dilution: Prepare a 2-fold serial dilution of the this compound derivative in MHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.

-

Inoculum Preparation: Dilute the 0.5 McFarland standardized bacterial suspension 1:150 in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Inoculation: Add 50 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 2.5 x 10^5 CFU/mL.

-

Controls: Include a growth control well (inoculum without compound) and a sterility control well (MHB only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases. The this compound scaffold has shown promise in the development of anti-inflammatory agents by targeting key mediators of the inflammatory response.[1][5]

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of these derivatives are often linked to the inhibition of pro-inflammatory enzymes and the suppression of inflammatory cytokine production. A key mechanism is the inhibition of nitric oxide (NO) production by inducible nitric oxide synthase (iNOS). Overproduction of NO is a critical factor in the pathophysiology of inflammatory diseases.

Experimental Protocol: Griess Assay for Nitrite Determination

This protocol measures the production of nitrite, a stable metabolite of NO, in macrophage cell cultures to assess the anti-inflammatory potential of this compound derivatives.

Materials:

-

RAW 264.7 macrophage cell line

-

Complete DMEM medium

-

Lipopolysaccharide (LPS)

-

This compound derivative

-

Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard solution

-

96-well plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivative for 1 hour.

-

LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce NO production.

-

Sample Collection: Collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction: Add 50 µL of Griess Reagent A to each supernatant sample, followed by a 10-minute incubation at room temperature, protected from light. Then, add 50 µL of Griess Reagent B and incubate for another 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Quantify the nitrite concentration using a standard curve generated with sodium nitrite. Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated control.

Neuroprotective Activity: A Hope for Neurodegenerative Diseases

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss. The this compound scaffold has shown potential in the development of neuroprotective agents by targeting key pathological processes in these diseases.[10]

Mechanisms of Neuroprotective Action

5.1.1. Inhibition of Amyloid-β and Tau Aggregation: The aggregation of amyloid-β (Aβ) peptides into plaques and the hyperphosphorylation and aggregation of tau protein into neurofibrillary tangles are hallmarks of Alzheimer's disease. Some this compound derivatives have been shown to inhibit the aggregation of both Aβ and tau, potentially by interfering with the protein-protein interactions that drive fibril formation.[11][12][13]

5.1.2. Antioxidant Activity: Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. This compound derivatives can exert neuroprotective effects through their antioxidant properties, such as scavenging reactive oxygen species (ROS).[6][14]

Experimental Protocol: Thioflavin T (ThT) Assay for Aβ Aggregation Inhibition

This protocol assesses the ability of this compound derivatives to inhibit the aggregation of Aβ peptides.

Materials:

-

Aβ(1-42) peptide

-

Thioflavin T (ThT)

-

Assay buffer (e.g., 50 mM phosphate buffer, pH 7.4)

-

This compound derivative

-

96-well black, clear-bottom plates

-

Fluorometric microplate reader

Procedure:

-

Aβ Preparation: Prepare a stock solution of Aβ(1-42) in a suitable solvent (e.g., hexafluoroisopropanol), then lyophilize and resuspend in the assay buffer to the desired concentration.

-

Assay Setup: In a 96-well plate, mix the Aβ peptide solution with various concentrations of the this compound derivative. Include a control with Aβ and vehicle (DMSO).

-

Incubation: Incubate the plate at 37°C with gentle agitation to promote aggregation.

-

ThT Addition: At various time points, add ThT solution to the wells to a final concentration of 10 µM.

-

Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.

-

Data Analysis: An increase in ThT fluorescence indicates Aβ fibril formation. Calculate the percentage of inhibition of Aβ aggregation for each compound concentration relative to the control.

Conclusion and Future Perspectives

The this compound scaffold represents a highly versatile and privileged structure in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. The ability to readily modify the core structure allows for the optimization of potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on several key aspects:

-

Mechanism of Action Elucidation: While significant progress has been made, a deeper understanding of the specific molecular targets and signaling pathways for each biological activity is crucial for rational drug design.

-

Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies are needed to guide the design of next-generation compounds with improved efficacy and safety profiles.

-

In Vivo Efficacy and Safety: Promising in vitro candidates must be rigorously evaluated in relevant animal models to assess their in vivo efficacy, pharmacokinetics, and toxicity.

The continued exploration of the this compound scaffold holds great promise for the discovery and development of novel therapeutics to address a wide range of unmet medical needs.

References

-

Alizadeh, S. R., & Hashemi, S. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(4), 771–806. [Link]

-

Elsadek, M. F., & Fayed, E. A. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

-

Elsadek, M. F., & Fayed, E. A. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health. [Link]

-

Jadhav, S. B., et al. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. International Journal of Molecular Sciences, 23(14), 7688. [Link]

-

Zitko, J., et al. (2021). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Pharmaceuticals, 14(10), 1033. [Link]

-

Innoprot. (n.d.). tau Phosphorylation Assay. [Link]

-

Fassihi, A., et al. (2017). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Research in Pharmaceutical Sciences, 12(3), 226–233. [Link]

-

Bourgarel-Rey, V., et al. (2021). 2-Aminothiazole-Flavonoid Hybrid Derivatives Binding to Tau Protein and Responsible for Antitumor Activity in Glioblastoma. International Journal of Molecular Sciences, 22(16), 8888. [Link]

-

Abdel-rahman, H. M., et al. (2020). Evaluation of N-phenyl-2-aminothiazoles for treatment of multi-drug resistant and intracellular Staphylococcus aureus infections. European Journal of Medicinal Chemistry, 202, 112497. [Link]

-

Ghorab, M. M., et al. (2010). Synthesis and Antitumor Evaluation of Novel Derivatives of 6-Amino-2-phenylbenzothiazoles. Archiv der Pharmazie, 343(11), 633–638. [Link]

-

Patel, N. B., & Shaikh, F. M. (2010). Synthesis and Antimicrobial Activity of Some New 2-Substituted Aminothiazoles. E-Journal of Chemistry, 7(4), 1353-1359. [Link]

-

Jadhav, S. B., et al. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. National Institutes of Health. [Link]

-

Smetanina, O. F., et al. (2021). 2-Aminothiazole-Flavonoid Hybrid Derivatives Binding to Tau Protein and Responsible for Antitumor Activity in Glioblastoma. National Institutes of Health. [Link]

-

Fernandez-Valle, T., et al. (2021). Western blot (WB) analysis of phosphorylated (pTau) and total tau (Tau) in the hippocampus of adult and aged animals. ResearchGate. [Link]

-

Jadhav, S. B., et al. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. ResearchGate. [Link]

-

Pickhardt, M., et al. (2007). Phenylthiazolyl-Hydrazide and Its Derivatives Are Potent Inhibitors of τ Aggregation and Toxicity in Vitro and in Cells. Biochemistry, 46(35), 10016–10023. [Link]

-

Singh, P., et al. (2016). Design, synthesis and identification of novel substituted 2-amino thiazole analogues as potential anti-inflammatory agents targeting 5-lipoxygenase. ResearchGate. [Link]

-

Gallardo-Godoy, A., et al. (2011). 2-Aminothiazoles as therapeutic leads for prion diseases. Journal of Medicinal Chemistry, 54(4), 1010–1021. [Link]

-

Lagoja, I., et al. (2011). Substituted 2-aminothiazoles are exceptional inhibitors of neuronal degeneration in tau-driven models of Alzheimer's disease. European Journal of Pharmaceutical Sciences, 43(5), 386–390. [Link]

-

Hsieh, C. J., et al. (2009). Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase. Bioorganic & Medicinal Chemistry Letters, 19(13), 3424–3427. [Link]

-

Kopylchuk, H. P., et al. (2021). Antioxidant Properties of New Phenothiazine Derivatives. National Institutes of Health. [Link]

-

G-Avila, S., et al. (2021). Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening. Molecules, 26(11), 3305. [Link]

-

Bio-Rad. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. [Link]

-

Saliyeva, L., et al. (2022). Neuroprotective and Antioxidant Activity of Newly Synthesized N-Pyrrolyl Hydrazide-Hydrazones in Experimental Models of Neurotoxicity In Vitro and In Vivo. Antioxidants, 11(11), 2244. [Link]

-

Scholtzova, H., et al. (2014). Amyloid β and Tau Alzheimer's disease related pathology is reduced by Toll-like receptor 9 stimulation. Acta Neuropathologica Communications, 2, 101. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. epubl.ktu.edu [epubl.ktu.edu]

- 7. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of N-phenyl-2-aminothiazoles for treatment of multi-drug resistant and intracellular Staphylococcus aureus infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Substituted 2-aminothiazoles are exceptional inhibitors of neuronal degeneration in tau-driven models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. 2-Aminothiazole-Flavonoid Hybrid Derivatives Binding to Tau Protein and Responsible for Antitumor Activity in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

The Evolving Landscape of N-Phenyl-2-aminothiazoles: A Technical Guide to Derivatives and Their Applications

Abstract

The N-Phenyl-2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of a multitude of biologically active compounds. This technical guide provides an in-depth exploration of the known derivatives of this versatile core, detailing their synthesis, mechanisms of action, and diverse applications, with a primary focus on their role in drug discovery and development. We delve into the structure-activity relationships that govern their efficacy as anticancer, antimicrobial, and anti-inflammatory agents, with a particular emphasis on their function as kinase inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both a comprehensive overview and detailed experimental insights to facilitate further innovation.

The this compound Core: A Foundation for Diverse Bioactivity

The 2-aminothiazole ring is a five-membered heterocycle containing both sulfur and nitrogen atoms. The attachment of a phenyl group at the 2-amino position introduces a key structural motif that has proven to be highly amenable to chemical modification, leading to a vast library of derivatives with a broad spectrum of pharmacological activities.[1][2][3] The inherent electronic properties and the three-dimensional arrangement of the this compound core allow for critical interactions with various biological targets.

The general structure of this compound provides multiple sites for substitution, primarily on the phenyl ring and at the 4 and 5 positions of the thiazole ring. These modifications significantly influence the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic profile.[4][5]

Synthetic Strategies: The Hantzsch Thiazole Synthesis

The most common and versatile method for the synthesis of the 2-aminothiazole core is the Hantzsch thiazole synthesis.[2][6] This reaction involves the condensation of an α-haloketone with a thiourea derivative. The phenyl-substituted thiourea serves as a key precursor for generating this compound derivatives.

Mechanism of the Hantzsch Thiazole Synthesis

The reaction proceeds through a multi-step mechanism that begins with a nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[7]

Caption: General mechanism of the Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of a Generic this compound Derivative

This protocol outlines the fundamental steps for the synthesis of an this compound derivative via the Hantzsch reaction.[2]

Materials:

-

α-Bromoacetophenone (or a substituted derivative)

-

N-Phenylthiourea (or a substituted derivative)

-

Ethanol

-

Sodium carbonate solution (5%)

Procedure:

-

In a round-bottom flask, dissolve the α-bromoacetophenone (1 equivalent) and N-phenylthiourea (1.2 equivalents) in ethanol.

-

Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker containing a 5% aqueous solution of sodium carbonate to neutralize the hydrobromic acid formed and precipitate the product.

-

Collect the precipitate by vacuum filtration and wash it with cold water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified this compound derivative.

Key Derivatives and Their Therapeutic Applications

The versatility of the this compound scaffold has led to the development of numerous derivatives with significant therapeutic potential.

Anticancer Agents: The Rise of Kinase Inhibitors

A major area of success for this compound derivatives has been in the development of kinase inhibitors for cancer therapy.[4][8] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers.

Dasatinib: A Case Study in Kinase Inhibition

Dasatinib (BMS-354825) is a potent, orally available multi-targeted kinase inhibitor that features the this compound core.[8][9] It is a prime example of the successful application of this scaffold in oncology. Dasatinib is an inhibitor of a range of kinases, including the Src family kinases and Bcr-Abl.[10]

Caption: Simplified signaling pathway showing the inhibitory action of Dasatinib.

Other Kinase Targets:

-

Aurora Kinases: Derivatives of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine have been identified as potent inhibitors of Aurora kinases A and B, which are key regulators of mitosis.[11][12][13] Inhibition of these kinases leads to mitotic arrest and apoptosis in cancer cells.

-

Protein Kinase CK2: Aryl 2-aminothiazoles have been discovered as a novel class of allosteric inhibitors of protein kinase CK2, a kinase implicated in cancerous transformation.[14]

Table 1: Anticancer Activity of Selected this compound Derivatives

| Compound ID | Target Kinase(s) | Cancer Cell Line | IC50 (µM) | Reference |

| Dasatinib | Src, Bcr-Abl | K562 (Leukemia) | <0.001 | [9] |

| Compound 18 | Aurora A, Aurora B | HCT116 (Colon) | 0.015 | [11] |

| Compound 27 | CK2 (allosteric) | 786-O (Renal) | 5.0 | [6] |

Antimicrobial Agents

This compound derivatives have also demonstrated significant potential as antimicrobial agents, with activity against a range of bacteria and fungi.[15][16][17] The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of the cell membrane.

Experimental Protocol: Agar Well Diffusion Assay for Antibacterial Activity

This protocol provides a standard method for evaluating the antibacterial activity of synthesized compounds.[16]

Materials:

-

Nutrient agar plates

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)

-

Standard antibiotic (e.g., Ampicillin)

-

Sterile cork borer

Procedure:

-

Prepare a bacterial inoculum and spread it evenly onto the surface of a nutrient agar plate.

-

Create wells in the agar using a sterile cork borer.

-

Add a defined concentration of the test compound solution to the wells.

-

Include a positive control (standard antibiotic) and a negative control (solvent alone) in separate wells.

-

Incubate the plates at 37°C for 24 hours.

-

Measure the diameter of the zone of inhibition around each well. A larger zone indicates greater antibacterial activity.

Anti-inflammatory Agents

Several this compound derivatives have been reported to possess anti-inflammatory properties.[1][18][19] Their mechanism of action is often linked to the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX).

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to assess the anti-inflammatory activity of novel compounds.[18][19][20]

Materials:

-

Wistar rats

-

Carrageenan solution (1%)

-

Test compound suspension

-

Standard anti-inflammatory drug (e.g., Indomethacin)

-

Pletysmometer

Procedure:

-

Divide the rats into groups: control, standard, and test groups (receiving different doses of the compound).

-

Administer the test compound or standard drug orally or intraperitoneally.

-

After a specific time (e.g., 1 hour), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each rat to induce inflammation.

-

Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Cytotoxicity Evaluation: The MTT Assay

A critical step in the development of any new therapeutic agent is the evaluation of its cytotoxicity. The MTT assay is a widely used colorimetric assay to assess cell viability and proliferation.[1][4][5]

Principle of the MTT Assay

The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Caption: A typical workflow for an MTT cytotoxicity assay.

Experimental Protocol: MTT Assay

Materials:

-

96-well cell culture plates

-

Cells of interest

-

Complete cell culture medium

-

This compound derivatives

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

-

Following the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Perspectives

The this compound scaffold continues to be a highly valuable platform for the discovery of novel therapeutic agents. The synthetic accessibility via the Hantzsch synthesis and the ease of diversification have fueled extensive research in this area. While significant progress has been made, particularly in the development of kinase inhibitors for oncology, the full potential of these derivatives is yet to be realized.

Future research should focus on:

-

Exploring new biological targets: Expanding the scope of screening to identify novel mechanisms of action.

-

Improving selectivity: Designing derivatives with enhanced selectivity for their intended targets to minimize off-target effects and toxicity.

-

Optimizing pharmacokinetic properties: Fine-tuning the ADME (absorption, distribution, metabolism, and excretion) properties to improve drug-like characteristics.

-

Application in other therapeutic areas: Investigating the potential of these derivatives for the treatment of neurodegenerative diseases, metabolic disorders, and other conditions.

The continued exploration of the chemical space around the this compound core, guided by a deeper understanding of structure-activity relationships and target biology, holds immense promise for the development of the next generation of innovative medicines.

References

-

Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150. [Link]

-

Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

- Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2015). Recent applications of 2-aminothiazole derivatives in medicinal chemistry. Future Medicinal Chemistry, 7(18), 2455-2476.

-

Hassan, G. S., Kadry, H. H., Abou-Seri, S. M., Ali, M. M., & El-din, M. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Darujati, 44(1), 1-20. [Link]

-

Elsadek, M. F., Fares, M., & El-Sayed, W. M. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

-

Das, J., Chen, P., Norris, D., Padmanabha, R., Lin, J., Moquin, R. V., ... & Barrish, J. C. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl] amino)]-1, 3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of medicinal chemistry, 49(23), 6819-6832. [Link]

- Eissa, A. A., Al-Warhi, T., Al-Hossaini, A. M., Al-Tamimi, A. M., & El-Faham, A. (2022). Evaluation of N-Phenyl-2-aminothiazoles for Treatment of Multi-Drug Resistant and Intracellular Staphylococcus aureus Infections. Molecules, 27(11), 3487.

-

Patel, R. V., Patel, J. K., & Kumari, P. (2022). Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents. Molecules, 27(4), 1262. [Link]

-

Wang, S., Midgley, C. A., Scaërou, F., Grabarek, J. B., Griffiths, G., Jackson, W., ... & Meades, C. (2010). Discovery of N-phenyl-4-(thiazol-5-yl) pyrimidin-2-amine aurora kinase inhibitors. Journal of medicinal chemistry, 53(11), 4367-4378. [Link]

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

- Lombardo, L. J., Lee, F. Y., Chen, P., Norris, D., Barrish, J. C., Behnia, K., ... & Das, J. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of medicinal chemistry, 47(27), 6658-6661.

-

Lolli, G., Cozza, G., Mazzorana, M., Tibaldi, E., Moro, S., Meggio, F., & Pinna, L. A. (2013). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1. Journal of medicinal chemistry, 56(21), 8437-8449. [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

-

ResearchGate. (2025). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. Retrieved from [Link]

-

Cozza, G., Mazzorana, M., Papinutto, E., Bain, J., Elliott, M., di Maira, G., ... & Pinna, L. A. (2017). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. Journal of medicinal chemistry, 60(2), 539-556. [Link]

-

viXra.org. (2017). A convenient new and efficient commercial synthetic route for dasatinib (Sprycel®). Retrieved from [Link]

-

YouTube. (2020). Hantzsch thiazole synthesis - laboratory experiment. Retrieved from [Link]

-

protocols.io. (2024). In vitro kinase assay. Retrieved from [Link]

-

Knippschild, U., Krüger, O., & Bischof, J. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International journal of molecular sciences, 22(16), 8753. [Link]

-

Kumar, S., & Sharma, P. (2017). Synthesis, In Vivo Anti-Inflammatory Activity, and Molecular Docking Studies of New Isatin Derivatives. Bioinorganic chemistry and applications, 2017. [Link]

-

ResearchGate. (n.d.). In vivo anti-inflammatory activity. Retrieved from [Link]

-

El-Gohary, N. S., & Shaaban, M. I. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1746. [Link]

-

ResearchGate. (n.d.). Chemical structures of diverse reported aminothiazole kinase inhibitors. Retrieved from [Link]

-

BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

-

El-Sayed, W. M., Ali, O. M., & El-Shehry, M. F. (2022). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Molecules, 27(11), 3467. [Link]

-

Nallan, L., Bauer, J., Thakkar, N., Joshi, P., Lue, N., Chen, Y., ... & Seetharam, R. (2008). Discovery of selective aminothiazole aurora kinase inhibitors. ACS chemical biology, 3(3), 180-192. [Link]

-

Pop, R., Vlase, L., & Vodnar, D. C. (2022). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 27(15), 4983. [Link]

-

Rao, C. V., Kumar, A. S., & Reddy, V. R. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184. [Link]

-

RSC Advances. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Retrieved from [Link]

-

Semantic Scholar. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism of Hantzsch Thiazole Synthesis. Retrieved from [Link]

-

PubMed. (2022). Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents. Retrieved from [Link]

-

Scilit. (2010). Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

-

while true do;. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Retrieved from [Link]

-

Taylor & Francis Online. (2024). Novel thiazole derivatives: Design, synthesis, antibacterial evaluation, DFT, molecular docking and in-silico ADMET investigations. Retrieved from [Link]

-

YouTube. (2021). Graphviz tutorial. Retrieved from [Link]

-

KTU ePubl. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. Retrieved from [Link]

-

MDPI. (2024). Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. Retrieved from [Link]

-

Graphviz. (2024). DOT Language. Retrieved from [Link]

-

National Center for Biotechnology Information. (2011). Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. Retrieved from [Link]

-

MDPI. (n.d.). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. Retrieved from [Link]

-

YouTube. (2009). Graphviz dot. Retrieved from [Link]

-

aichat.physics.ucla.edu. (n.d.). Dot Language Graphviz. Retrieved from [Link]

Sources

- 1. clyte.tech [clyte.tech]

- 2. chemhelpasap.com [chemhelpasap.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Discovery of selective aminothiazole aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Validated quantitative structure-activity relationship analysis of a series of 2-aminothiazole based p56(Lck) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. broadpharm.com [broadpharm.com]

- 16. tandfonline.com [tandfonline.com]

- 17. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents [mdpi.com]

- 19. Synthesis, In Vivo Anti-Inflammatory Activity, and Molecular Docking Studies of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Scaffold: A Deep Dive into N-Phenyl-2-aminothiazole in Medicinal Chemistry

Abstract: The N-phenyl-2-aminothiazole core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural features and synthetic accessibility have established it as a cornerstone in the development of a diverse array of therapeutic agents. This technical guide provides a comprehensive review of the this compound moiety, delving into its synthesis, multifaceted pharmacological landscape, and the critical structure-activity relationships that govern its biological effects. We will explore its prominent role in oncology, particularly as a kinase inhibitor exemplified by the multi-target drug Dasatinib, and its emerging potential in neuroprotection, antimicrobial, and anti-inflammatory applications. This guide will also furnish detailed experimental protocols for its synthesis and biological evaluation, along with an analysis of the challenges and future perspectives in harnessing the full therapeutic potential of this remarkable scaffold.

Introduction: The Privileged Status of the 2-Aminothiazole Moiety

Heterocyclic Scaffolds in Drug Discovery: A Brief Overview

Heterocyclic compounds, organic molecules containing a ring structure with at least one atom other than carbon, are fundamental to the field of medicinal chemistry. Their structural diversity and ability to engage in a wide range of intermolecular interactions make them ideal pharmacophores for designing drugs that can selectively bind to biological targets.

Emergence of the 2-Aminothiazole Core: A Gateway to Bioactivity

Among the vast array of heterocyclic systems, the 2-aminothiazole ring has emerged as a particularly "privileged" scaffold.[1] This designation stems from its frequent appearance in biologically active compounds across various therapeutic areas.[2] The 2-aminothiazole motif is a key structural component in a number of FDA-approved drugs, highlighting its clinical significance.[3]

Introducing the this compound Scaffold: Structural Features and Significance

The this compound scaffold is a specific class of 2-aminothiazole derivatives that has proven to be exceptionally fruitful in drug discovery. This structure is characterized by a phenyl group attached to the amino group at the 2-position of the thiazole ring. This seemingly simple addition has profound implications for the molecule's biological activity, influencing its pharmacokinetic and pharmacodynamic properties. The this compound core is a cornerstone of numerous kinase inhibitors and other targeted therapies.[4]

Synthetic Strategies: Accessing the this compound Core

The Classic Hantzsch Thiazole Synthesis: Mechanism and Modern Adaptations

The most common and enduring method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis.[2] This reaction involves the condensation of an α-haloketone with a thiourea derivative. The general mechanism proceeds through an initial S-alkylation of the thiourea by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the 2-aminothiazole ring.

Modern adaptations of the Hantzsch synthesis have focused on improving its efficiency and environmental footprint. These include the use of microwave irradiation to accelerate the reaction and the development of one-pot procedures that combine multiple steps without the need for isolating intermediates.[5][6] Green chemistry approaches, such as using polyethylene glycol (PEG) as a recyclable solvent, have also been successfully employed.[7]

Detailed Step-by-Step Protocol: A Representative Hantzsch Synthesis of N-phenyl-4-phenylthiazol-2-amine

Materials:

-

2-Bromoacetophenone (1.0 mmol)

-

N-phenylthiourea (1.2 mmol)

-

Ethanol (10 mL)

-

Sodium bicarbonate (for workup)

-

Ethyl acetate (for extraction)

-

Brine (for washing)

-

Anhydrous sodium sulfate (for drying)

Procedure:

-

To a round-bottom flask, add 2-bromoacetophenone (1.0 mmol) and N-phenylthiourea (1.2 mmol) in ethanol (10 mL).

-

Reflux the reaction mixture for 3-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

Pour the reaction mixture into a saturated solution of sodium bicarbonate to neutralize the hydrobromic acid formed.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure N-phenyl-4-phenylthiazol-2-amine.

Alternative Synthetic Routes: Exploring Diversity

While the Hantzsch synthesis is a workhorse, other methods have been developed to access this compound derivatives, particularly for generating diverse libraries of compounds for screening. These include reactions involving α-tosyloxyketones and thioureas, as well as multi-component reactions that offer a high degree of atom economy.[8]

Workflow Diagram: Synthetic Pathways to N-Phenyl-2-aminothiazoles

Caption: Synthetic Pathways to N-Phenyl-2-aminothiazoles.

The Pharmacological Landscape: A Spectrum of Biological Activities

The this compound scaffold is a versatile pharmacophore that has been incorporated into molecules with a wide range of biological activities.[2]

Anticancer Activity: Targeting Kinases and Beyond